molecular formula C8H11N3O4S B255891 Methyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]butanoate

Methyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]butanoate

Cat. No. B255891
M. Wt: 245.26 g/mol
InChI Key: LWWMGPVVODVOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]butanoate is a chemical compound that belongs to the class of tetrazine-based molecules. It has gained significant attention in the scientific community due to its potential application in various fields, including biochemistry, materials science, and medicinal chemistry.

Mechanism of Action

The mechanism of action of Methyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]butanoate is not fully understood. However, it is believed to act as a thiol-reactive compound, forming covalent adducts with thiols and sulfenic acids in proteins. This interaction can lead to changes in protein function and structure, which may have implications in various biological processes.
Biochemical and Physiological Effects:
Methyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]butanoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce cell death in cancer cells and to inhibit the growth of bacteria and fungi. It has also been shown to have antioxidant properties and to protect cells against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]butanoate is its versatility in various fields, including biochemistry, materials science, and medicinal chemistry. It is also relatively easy to synthesize and can be obtained in high yields. However, its thiol-reactive nature can also be a limitation, as it can lead to non-specific interactions with proteins and other biomolecules.

Future Directions

There are several future directions for the study of Methyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]butanoate. In biochemistry, further studies are needed to elucidate its mechanism of action and to identify its specific targets in proteins. In materials science, it can be used as a building block for the synthesis of new materials with unique properties. In medicinal chemistry, it can be further optimized for its anticancer and drug delivery properties. Overall, the study of Methyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]butanoate has the potential to contribute to various fields and to lead to the development of new technologies and therapies.

Synthesis Methods

Methyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]butanoate can be synthesized using various methods, including the reaction of 2,4,6-trichloro-1,3,5-triazine with thiourea followed by the reaction with methyl 4-bromobutyrate. Another method involves the reaction of 2,4,6-trichloro-1,3,5-triazine with methyl thioglycolate followed by the reaction with 4-bromobutyric acid. The synthesis of Methyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]butanoate requires careful optimization of reaction conditions to achieve high yields and purity.

Scientific Research Applications

Methyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]butanoate has been extensively studied for its potential application in various fields. In biochemistry, it has been used as a fluorescent probe to detect thiols and sulfenic acids in proteins. In materials science, it has been used as a building block for the synthesis of polymers and hydrogels. In medicinal chemistry, it has been studied for its potential as an anticancer agent and as a drug delivery system.

properties

Product Name

Methyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]butanoate

Molecular Formula

C8H11N3O4S

Molecular Weight

245.26 g/mol

IUPAC Name

methyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate

InChI

InChI=1S/C8H11N3O4S/c1-3-4(7(13)15-2)16-6-5(12)9-8(14)11-10-6/h4H,3H2,1-2H3,(H2,9,11,12,14)

InChI Key

LWWMGPVVODVOMR-UHFFFAOYSA-N

SMILES

CCC(C(=O)OC)SC1=NNC(=O)NC1=O

Canonical SMILES

CCC(C(=O)OC)SC1=NNC(=O)NC1=O

Origin of Product

United States

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